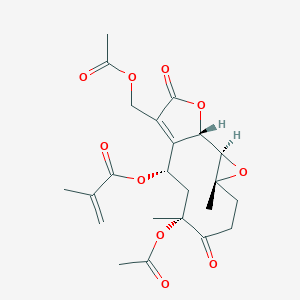
Lizardite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lizardite is a type of mineral that belongs to the serpentine group. It is a hydrous magnesium silicate mineral that is commonly found in ultramafic rocks. Lizardite is named after the Lizard Peninsula in Cornwall, England, where it was first discovered. It has a unique structure and composition that makes it an important material for scientific research.
Mécanisme D'action
The mechanism of action of lizardite is not fully understood. However, it is believed that the mineral has a unique structure that allows it to interact with other minerals and elements in the environment. This interaction can lead to the formation of new minerals and the alteration of existing minerals.
Effets Biochimiques Et Physiologiques
Lizardite has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that the mineral may have antioxidant properties and may be beneficial for human health.
Avantages Et Limitations Des Expériences En Laboratoire
Lizardite has several advantages for use in lab experiments. It is readily available and can be synthesized in the laboratory. It is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, lizardite has some limitations, including its tendency to form aggregates and its susceptibility to alteration in the presence of certain chemicals.
Orientations Futures
There are several future directions for research on lizardite. One area of research is the study of the mineral's potential use in environmental remediation. Lizardite has been shown to be effective in the removal of heavy metals from contaminated soils and water. Another area of research is the study of the mineral's potential use in the development of new materials, such as nanocomposites. Additionally, further research is needed to fully understand the mechanism of action of lizardite and its potential biochemical and physiological effects.
Méthodes De Synthèse
Lizardite can be synthesized in the laboratory using various methods. One of the most common methods is the hydrothermal synthesis method, which involves the use of high-pressure and high-temperature conditions to create the mineral. Another method is the sol-gel synthesis method, which involves the use of a sol-gel precursor to create the mineral.
Applications De Recherche Scientifique
Lizardite has many scientific research applications. It is commonly used as a model mineral for studying the behavior of other minerals in the serpentine group. It is also used in the study of the geochemistry of ultramafic rocks. Lizardite has been used in the study of the formation of hydrothermal ore deposits and the behavior of metals in hydrothermal systems.
Propriétés
Numéro CAS |
12161-84-1 |
|---|---|
Nom du produit |
Lizardite |
Formule moléculaire |
H2Mg3O9Si2-2 |
Poids moléculaire |
275.1 g/mol |
Nom IUPAC |
trimagnesium;disilicate;hydrate |
InChI |
InChI=1S/3Mg.2O4Si.H2O/c;;;2*1-5(2,3)4;/h;;;;;1H2/q3*+2;2*-4; |
Clé InChI |
IBPRKWGSNXMCOI-UHFFFAOYSA-N |
SMILES |
O.[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |
SMILES canonique |
O.[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |
Autres numéros CAS |
12161-84-1 |
Synonymes |
lizardite |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



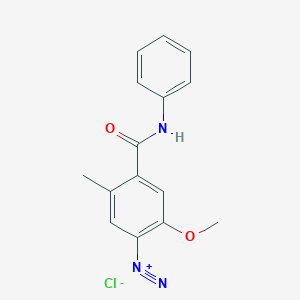
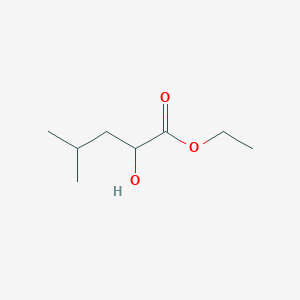
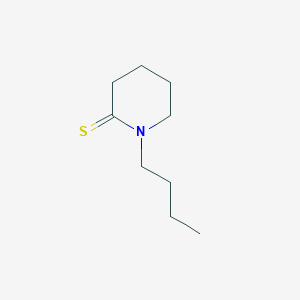

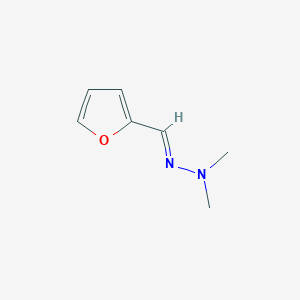
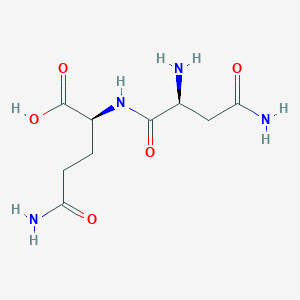
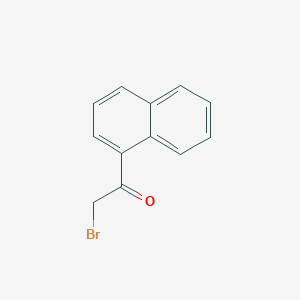


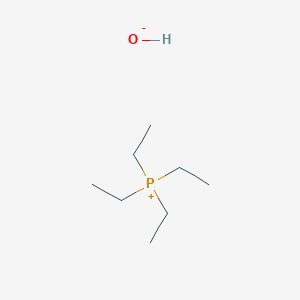
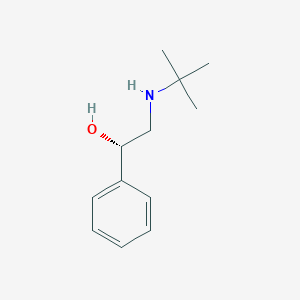

![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)
